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molecular formula C8H6FNO B8420241 2-(3-fluoro-2-hydroxyphenyl)acetonitrile

2-(3-fluoro-2-hydroxyphenyl)acetonitrile

Cat. No. B8420241
M. Wt: 151.14 g/mol
InChI Key: BBJZKLLKJJWNPN-UHFFFAOYSA-N
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Patent
US07842688B2

Procedure details

A solution of 4.89 g of 2-fluoro-6-hydroxymethylphenol and 2.08 g of sodium cyanide in 120 ml of N,N-dimethylformamide is stirred at 120° C. over 24 hours. The reaction mixture is cooled, diluted with water and concentrated by evaporation. The residue is diluted with water and neutralized with conc. acetic acid (caution! hydrocyanic acid). The mixture is extracted with dichloromethane (3×). The combined organic phases are washed with water and brine, dried over sodium sulphate and concentrated by evaporation. The title compound is obtained as a violet solid from the residue by means of flash chromatography (SiO2 60F). Rf=0.32 (1:2 EtOAc-heptane); Rt=3.12.
Quantity
4.89 g
Type
reactant
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8]O)[C:3]=1[OH:10].[C-:11]#[N:12].[Na+]>CN(C)C=O.O>[F:1][C:2]1[C:3]([OH:10])=[C:4]([CH2:8][C:11]#[N:12])[CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.89 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)CO)O
Name
Quantity
2.08 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
ADDITION
Type
ADDITION
Details
The residue is diluted with water and neutralized with conc. acetic acid (caution! hydrocyanic acid)
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with dichloromethane (3×)
WASH
Type
WASH
Details
The combined organic phases are washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=C(C=CC1)CC#N)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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